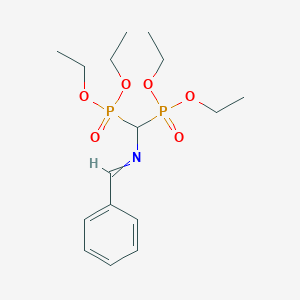
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate, stabilized
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate, stabilized, is a chemical compound with the molecular formula C16H27NO6P2. It is also known by its IUPAC name, (E)-N-[bis(diethoxyphosphoryl)methyl]-1-phenylmethanimine. This compound is a useful research chemical and is often used in various scientific studies due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate typically involves the reaction of diethyl phosphite with benzylideneaminomethylene under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through standard techniques such as recrystallization or chromatography to achieve a high purity level .
Industrial Production Methods
In an industrial setting, the production of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for various applications .
化学反応の分析
Types of Reactions
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles or electrophiles; reactions are often conducted in polar solvents at moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
科学的研究の応用
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bone-related diseases.
Industry: Utilized in the production of specialized materials and as a reagent in various industrial processes
作用機序
The mechanism of action of Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate involves its interaction with specific molecular targets. The compound is known to bind to bone mineral, inhibiting osteoclastic bone resorption. This action is similar to other bisphosphonates, which are used to treat diseases characterized by increased bone resorption. The compound’s ability to bind to hydroxyapatite in bone tissue is a key aspect of its mechanism .
類似化合物との比較
Similar Compounds
- Tetraethyl p-xylylenediphosphonate
- N-[Bis(diethoxyphosphoryl)methyl]-1-phenyl-methanimine
Uniqueness
Tetraethyl-(N-benzylideneaminomethylene)bisphosphonate is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its stabilized form ensures higher purity and consistency in research applications, making it a valuable compound in various scientific fields.
特性
分子式 |
C16H27NO6P2 |
|---|---|
分子量 |
391.34 g/mol |
IUPAC名 |
N-[bis(diethoxyphosphoryl)methyl]-1-phenylmethanimine |
InChI |
InChI=1S/C16H27NO6P2/c1-5-20-24(18,21-6-2)16(25(19,22-7-3)23-8-4)17-14-15-12-10-9-11-13-15/h9-14,16H,5-8H2,1-4H3 |
InChIキー |
NNYWWMGDPUPYCX-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C(N=CC1=CC=CC=C1)P(=O)(OCC)OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


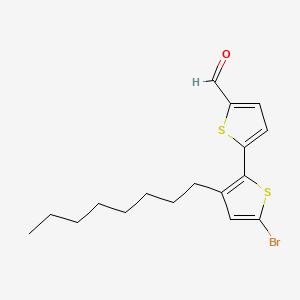

![2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)-N-(pyridin-3-yl)acetamide](/img/structure/B14087647.png)
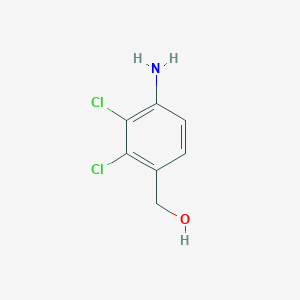
![4-(3,4,5-trifluorophenyl)-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-6-one](/img/structure/B14087671.png)

![2-[3,4,5-Trihydroxy-6-[2-methoxy-1-[(1-methylpyrrolidine-2-carbonyl)amino]propyl]oxan-2-yl]sulfanylethyl 2-aminobenzoate](/img/structure/B14087678.png)
![1-{2-[benzyl(methyl)amino]ethyl}-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14087685.png)
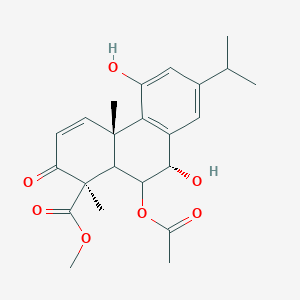
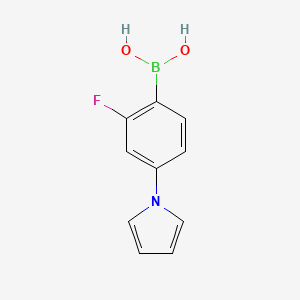
![1-(4-Chlorophenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087694.png)
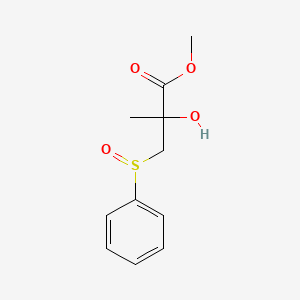
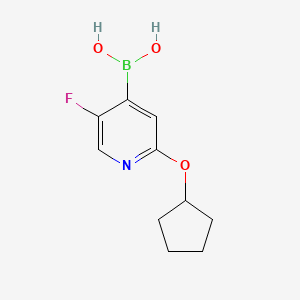
![Methyl 4-(7-chloro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B14087713.png)
